molecular formula C15H24N2O4S B10971291 2,5-dimethoxy-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide

2,5-dimethoxy-N-[2-(piperidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B10971291
M. Wt: 328.4 g/mol
InChI Key: SCMPYJFNNJFBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-DIMETHOXY-N-[2-(1-PIPERIDINYL)ETHYL]BENZENESULFONAMIDE is a complex organic compound that features a piperidine moiety attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHOXY-N-[2-(1-PIPERIDINYL)ETHYL]BENZENESULFONAMIDE typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-(1-piperidinyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHOXY-N-[2-(1-PIPERIDINYL)ETHYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzenesulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,5-DIMETHOXY-N-[2-(1-PIPERIDINYL)ETHYL]BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-DIMETHOXY-N-[2-(1-PIPERIDINYL)ETHYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the benzenesulfonamide structure may inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-DIMETHOXY-N-METHYL-N-[2-(1-PIPERIDINYL)ETHYL]BENZENESULFONAMIDE
  • 2,5-DIMETHOXY-N-[2-(1-PYRROLIDINYL)ETHYL]BENZENESULFONAMIDE

Uniqueness

2,5-DIMETHOXY-N-[2-(1-PIPERIDINYL)ETHYL]BENZENESULFONAMIDE is unique due to its specific substitution pattern and the presence of both piperidine and benzenesulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H24N2O4S

Molecular Weight

328.4 g/mol

IUPAC Name

2,5-dimethoxy-N-(2-piperidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C15H24N2O4S/c1-20-13-6-7-14(21-2)15(12-13)22(18,19)16-8-11-17-9-4-3-5-10-17/h6-7,12,16H,3-5,8-11H2,1-2H3

InChI Key

SCMPYJFNNJFBAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.